molecular formula C21H15NO4 B11585613 N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide

Cat. No.: B11585613
M. Wt: 345.3 g/mol
InChI Key: WODGLDFILFDPEA-UHFFFAOYSA-N
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Description

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, which is fused with a furan ring and substituted with a 4-methylbenzoyl group

Preparation Methods

The synthesis of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 4-methylbenzoyl chloride with 2-amino-3-benzofurancarboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups. Common reagents for these reactions include alkyl halides and sulfonates.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other benzofuran derivatives. It can be used as a building block for the preparation of more complex molecules with potential biological activities.

    Biology: In biological research, the compound has been investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes and modulate their activity, making it a useful tool for studying enzyme function.

    Medicine: The compound has shown promise as a potential therapeutic agent. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties. It may also find applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in cellular processes and physiological responses.

The molecular pathways involved in the compound’s mechanism of action depend on its specific interactions with target molecules. These pathways may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide can be compared with other benzofuran derivatives to highlight its uniqueness. Similar compounds include:

    N-(4-methylbenzoyl)-4-benzylpiperidine: This compound also contains a 4-methylbenzoyl group but differs in its core structure, which includes a piperidine ring instead of a benzofuran ring.

    N-(2-furylmethyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide: This compound features a pyrrole ring system and a similar 4-methylbenzoyl substitution.

    N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide: This compound contains a furan ring and a 4-methylbenzoyl group, but it also includes a methoxy group and an amino substitution.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical properties.

Biological Activity

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. Its unique structure and functional groups suggest potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity, including mechanisms, comparisons with similar compounds, and relevant research findings.

Property Value
Molecular FormulaC21H15NO4
Molecular Weight345.3 g/mol
IUPAC NameThis compound
InChIInChI=1S/C21H15NO4/c1-13-...
Canonical SMILESCC1=CC=C(C=C1)C(=O)C2=C(...

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites, thereby preventing substrate interactions. This mechanism can lead to alterations in cellular processes and physiological responses, including apoptosis in cancer cells.

Biological Activity Insights

Recent studies have highlighted the compound's potential anticancer properties. For example, analogs of benzofuran derivatives have shown significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis indicates that modifications in the benzofuran ring can enhance biological activity.

Case Studies

  • Cytotoxicity Against Leukemia Cells : In vitro studies demonstrated that related benzofuran derivatives exhibited IC50 values as low as 0.1 μM against HL60 leukemia cells, suggesting that similar compounds may also show potent anticancer effects .
  • Inhibition of Enzymatic Pathways : A study focusing on the inhibition of the AKT signaling pathway revealed that certain benzofuran derivatives could effectively reduce cancer cell proliferation, indicating a potential therapeutic application for this compound .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other compounds within its class:

Compound Core Structure Notable Activity
N-(4-methylbenzoyl)-4-benzylpiperidinePiperidineModerate analgesic effects
N-(2-furylmethyl)-4-(2-methylbenzoyl)-1H-pyrrolePyrroleAnticancer activity
N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamideFuranEnhanced anti-inflammatory properties

Research Findings

Research has shown that the presence of specific functional groups significantly impacts the biological activity of benzofuran derivatives. For instance:

  • The introduction of halogen substituents has been linked to increased cytotoxicity in cancer cells .
  • The presence of a CONH group is crucial for maintaining anticancer activity, as evidenced by various SAR studies .

Properties

Molecular Formula

C21H15NO4

Molecular Weight

345.3 g/mol

IUPAC Name

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide

InChI

InChI=1S/C21H15NO4/c1-13-8-10-14(11-9-13)19(23)20-18(15-5-2-3-6-16(15)26-20)22-21(24)17-7-4-12-25-17/h2-12H,1H3,(H,22,24)

InChI Key

WODGLDFILFDPEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4

Origin of Product

United States

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